molecular formula C36H37ClFN9O2 B12403093 KRAS G12C inhibitor 41

KRAS G12C inhibitor 41

Cat. No.: B12403093
M. Wt: 682.2 g/mol
InChI Key: INJGVJAHNUVYJU-SVBPBHIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 41 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 41 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products

The major product formed from the reactions involving this compound is the covalently bound complex with the KRAS G12C mutant protein, leading to the inhibition of its activity .

Mechanism of Action

KRAS G12C inhibitor 41 exerts its effects by specifically binding to the KRAS G12C mutant protein. The compound forms a covalent bond with the cysteine residue at the 12th position, locking the protein in an inactive state. This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK pathway, which are crucial for cancer cell proliferation and survival . By inhibiting these pathways, this compound effectively halts cancer progression .

Properties

Molecular Formula

C36H37ClFN9O2

Molecular Weight

682.2 g/mol

IUPAC Name

2-[(2S)-4-[7-(8-chloro-7-fluoronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-pyrimidin-5-ylprop-2-enoyl)piperazin-2-yl]acetonitrile

InChI

InChI=1S/C36H37ClFN9O2/c1-23(25-17-40-22-41-18-25)35(48)47-16-15-46(19-26(47)10-12-39)34-28-11-14-45(31-7-3-5-24-8-9-29(38)33(37)32(24)31)20-30(28)42-36(43-34)49-21-27-6-4-13-44(27)2/h3,5,7-9,17-18,22,26-27H,1,4,6,10-11,13-16,19-21H2,2H3/t26-,27-/m0/s1

InChI Key

INJGVJAHNUVYJU-SVBPBHIXSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)C7=CN=CN=C7

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)C7=CN=CN=C7

Origin of Product

United States

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